

A Technical Guide to the In Vitro Biological Effects of C646

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	C646				
Cat. No.:	B7789139	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

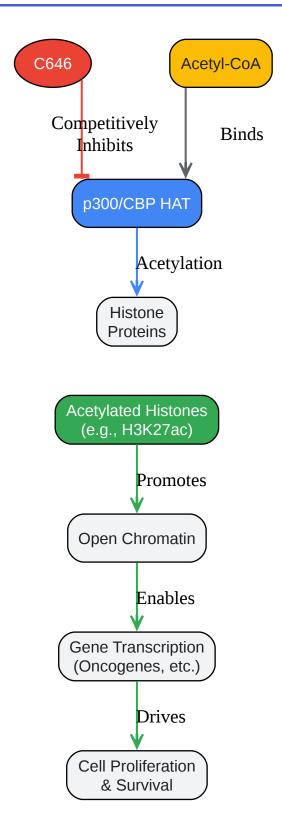
Core Focus: This document provides an in-depth examination of the in vitro biological activities of **C646**, a selective inhibitor of the p300/CBP histone acetyltransferases. It details its mechanism of action, impact on cellular processes and signaling pathways, and provides standardized protocols for its experimental application.

Core Mechanism of Action

C646 is a potent, cell-permeable, and reversible small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP).[1] It acts as a competitive inhibitor with respect to acetyl-CoA, binding to the Lys-CoA pocket of p300. The inhibition is highly selective for p300/CBP over other HATs such as PCAF, GCN5, and MOZ.[2]

By inhibiting p300/CBP HAT activity, **C646** prevents the acetylation of both histone and non-histone protein targets.[2] A primary consequence is the reduction of histone acetylation, particularly at H3 and H4 tails, which leads to a more condensed chromatin structure and repression of gene transcription.[3][4] This disruption of transcription, especially of genes involved in cell proliferation and survival, forms the basis of its anti-neoplastic effects.[1] **C646** has been shown to block the dynamic acetylation of H3K4me3 across the promoter and start-site of inducible genes, thereby disrupting the association of RNA polymerase II and subsequent gene activation.[3]





Click to download full resolution via product page

Figure 1: Mechanism of C646 Action.



Key Biological Effects In Vitro

C646 elicits a range of biological effects across various cell types, primarily studied in the context of oncology. These effects stem from its ability to modulate gene expression through the inhibition of p300/CBP.

A predominant effect of **C646** is the induction of cell cycle arrest. The specific phase of arrest can be cell-type dependent.

- G1 Arrest: In AML1-ETO-positive acute myeloid leukemia (AML) cells, **C646** treatment evokes partial cell cycle arrest in the G1 phase.[5][6]
- G2/M Arrest: In pancreatic cancer cell lines, C646 treatment leads to an increased proportion
 of cells in the G2/M phase.[7] This is associated with the downregulation of G2/M regulatory
 proteins, including Cyclin B1 and CDK1.[7][8]

C646 is a potent inducer of apoptosis in numerous cancer cell lines.

- In androgen-sensitive and castration-resistant prostate cancer cells, a 20 μ M concentration of **C646** induces apoptosis.[3]
- In gastric cancer cell lines, **C646** promotes apoptosis, an effect correlated with changes in the expression of Bcl-2 family proteins.[9]
- For pancreatic cancer cells, treatment with 30 μM **C646** for 48 hours significantly increases the proportion of apoptotic cells, as measured by Annexin V staining.[8][10]

The compound effectively suppresses the proliferative and clonogenic capacity of cancer cells.

- In AML cells, C646 inhibits cellular proliferation and reduces colony formation.[5][6]
- For pancreatic cancer cells, **C646** reduces cell proliferation, DNA synthesis, and clonogenic growth in a dose-dependent manner.[7]
- Autophagy: C646 has been shown to induce autophagy in addition to apoptosis and cell cycle arrest.[3]



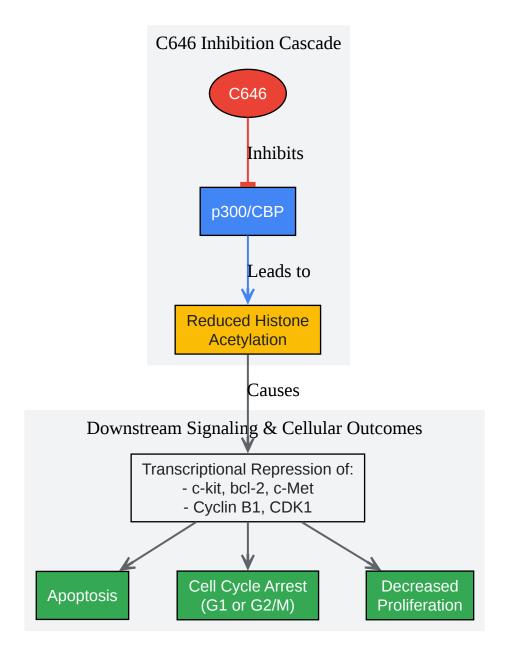
- Radiosensitization: In non-small cell lung carcinoma (NSCLC) cells, C646 enhances sensitivity to ionizing radiation by promoting mitotic catastrophe.[11][12]
- Inhibition of EMT: C646 can reverse the epithelial-to-mesenchymal transition (EMT) in human peritoneal mesothelial cells by blocking the TGF-β1/Smad3 signaling pathway.[13]
- Suppression of Migration and Invasion: In gastric cancer cell lines, C646 treatment suppressed migration and invasion capabilities, which was associated with reduced expression of MMP7 and MMP9.[9]

Modulation of Signaling Pathways

C646 impacts several critical signaling pathways often dysregulated in disease. Its effects are primarily due to the transcriptional repression of key pathway components.

- NF-κB Pathway: In prostate cancer, C646-induced apoptosis is associated with interference in the NF-κB pathway.[3][4] C646 has also been shown to reduce pro-inflammatory gene expression by inhibiting NF-κB signaling in macrophages.[14]
- Androgen Receptor (AR) Pathway: The apoptotic effect of C646 in prostate cancer cells is also linked to the disruption of the AR signaling pathway.[3][4]
- TGF-β1/Smad3 Pathway: **C646** can reverse high glucose-induced EMT by inhibiting the TGF-β1/Smad3 signaling pathway in human peritoneal mesothelial cells.[13]
- Survival Pathways: In gastric cancer, C646 treatment leads to differential expression of oncogenic signaling molecules including c-Met and Akt.[9]





Click to download full resolution via product page

Figure 2: C646-Mediated Signaling and Cellular Outcomes.

Quantitative Data Summary

The following table summarizes key quantitative parameters for **C646** activity from in vitro studies.



Parameter	Value	Assay Type	Target/Cell Line	Reference
Ki	400 nM	Cell-free HAT assay	p300	[3][4]
IC50	1.6 μΜ	Cell-free HAT assay	p300	[15]
IC50	40 μΜ	MTT proliferation assay	Goat Adipose- Derived Stem Cells (gADSCs)	[16]
% Inhibition	86% at 10 μM	In vitro HAT assay	p300	[3][4]
Effective Conc.	20 μΜ	Apoptosis Induction	Prostate cancer cells	[3][4]
Effective Conc.	25 μΜ	Reduction of H3/H4 acetylation	C3H10T1/2 mouse fibroblasts	[3]
Effective Conc.	20-30 μΜ	Inhibition of H3 acetylation	MIAPaCa2 and PSN1 pancreatic cancer cells	[7]
Effective Conc.	10 μΜ	Inhibition of cell growth	Melanoma and NSCL cancer cell lines	

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies involving C646.

This protocol is used to determine the direct inhibitory effect of **C646** on p300 enzymatic activity.

• Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.9), 5 mM DTT, 80 μ M EDTA, and 40 μ g/ml BSA.[3][4]

Foundational & Exploratory



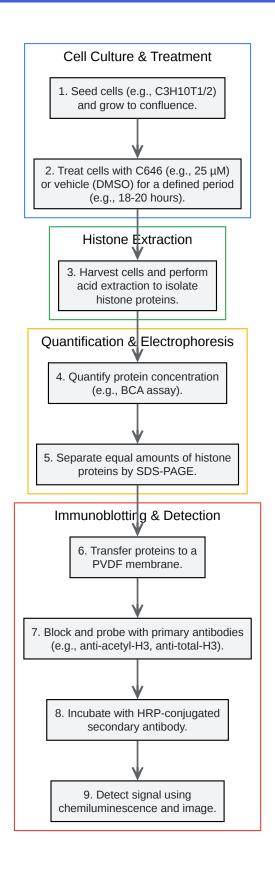


- Component Assembly: In each reaction tube, combine 5 nM recombinant p300 enzyme and 100 μM of a histone H4 peptide substrate (e.g., H4-15).[3][4]
- Inhibitor Addition: Add C646 over a range of concentrations. Ensure the final DMSO concentration is constant and low (<5%).[3][4]
- Pre-incubation: Incubate the mixture at 30°C for 10 minutes.[3][4]
- Reaction Initiation: Start the reaction by adding a 1:1 mixture of unlabeled acetyl-CoA and
 ¹⁴C-labeled acetyl-CoA to a final concentration of 20 μM.[3][4]
- Reaction Incubation: Incubate at 30°C for 10 minutes.[3][4]
- Quenching: Stop the reaction by adding 14% SDS (w/v).[3][4]
- Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a
 PhosphorImager plate to quantify the incorporation of ¹⁴C-acetate into the histone peptide.

 Calculate IC50 values from the dose-response curve.[4]

This method assesses the effect of **C646** on histone acetylation levels within cells.





Click to download full resolution via product page

Figure 3: Western Blot Workflow for Histone Acetylation.

Foundational & Exploratory





- Cell Culture and Treatment: Culture cells (e.g., pancreatic cancer cells, fibroblasts) to the desired confluency. Treat with various concentrations of C646 or a vehicle control (DMSO) for the specified time.[4][7]
- Histone Isolation: Harvest the cells and isolate histones using an acid extraction protocol.[4]
- Protein Quantification: Determine the protein concentration of the histone extracts.
- SDS-PAGE and Transfer: Separate equal amounts of histone proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[4]
- Immunoblotting: Block the membrane and incubate overnight with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4) and a loading control (e.g., anti-total H3).[4][7]
- Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.[13]

This protocol is for determining the effect of **C646** on cell cycle distribution.

- Cell Treatment: Treat cells with C646 at the desired concentration (e.g., 30 μM) for various time points (e.g., 24, 48, 72 hours).[7][16]
- Cell Harvest: Harvest both adherent and floating cells and wash with PBS.
- Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[8]
- Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
- Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the DNA dye fluorescence is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. C646 | histone acetyltransferase p300 inhibitor | TargetMol [targetmol.com]
- 5. A histone acetyltransferase p300 inhibitor C646 induces cell cycle arrest and apoptosis selectively in AML1-ETO-positive AML cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Histone Acetyltransferase p300 Inhibitor C646 Induces Cell Cycle Arrest and Apoptosis Selectively in AML1-ETO-Positive AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C646 inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histone acetyltransferase p300/CBP inhibitor C646 blocks the survival and invasion pathways of gastric cancer cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. C646, a selective small molecule inhibitor of histone acetyltransferase p300, radiosensitizes lung cancer cells by enhancing mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C646, a selective small molecule inhibitor of histone acetyltransferase p300, radiosensitizes lung cancer cells by enhancing mitotic catastrophe. | Semantic Scholar [semanticscholar.org]
- 13. Histone acetyltransferase inhibitor C646 reverses epithelial to mesenchymal transition of human peritoneal mesothelial cells via blocking TGF-β1/Smad3 signaling pathway in vitro -PMC [pmc.ncbi.nlm.nih.gov]
- 14. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]



- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Effects of the histone acetylase inhibitor C646 on growth and differentiation of adiposederived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the In Vitro Biological Effects of C646]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7789139#biological-effects-of-c646-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com